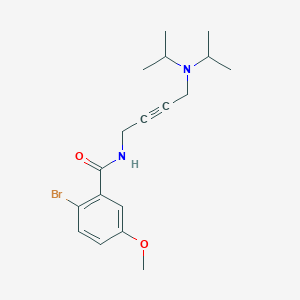

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide

CAS No.: 1396677-00-1

Cat. No.: VC7231774

Molecular Formula: C18H25BrN2O2

Molecular Weight: 381.314

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396677-00-1 |

|---|---|

| Molecular Formula | C18H25BrN2O2 |

| Molecular Weight | 381.314 |

| IUPAC Name | 2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]-5-methoxybenzamide |

| Standard InChI | InChI=1S/C18H25BrN2O2/c1-13(2)21(14(3)4)11-7-6-10-20-18(22)16-12-15(23-5)8-9-17(16)19/h8-9,12-14H,10-11H2,1-5H3,(H,20,22) |

| Standard InChI Key | GTFOMMFAZGDQFU-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC#CCNC(=O)C1=C(C=CC(=C1)OC)Br)C(C)C |

Introduction

2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide is an organic compound notable for its unique chemical structure and potential applications in medicinal chemistry. The compound features a bromine atom, diisopropylamino group, and a methoxy group attached to a benzamide backbone, which contribute to its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide typically involves several steps:

-

Formation of the Diisopropylamino Group: The initial step involves the reaction of diisopropylamine with a suitable alkyl halide to form the diisopropylamino intermediate.

-

Bromination: The introduction of the bromine atom is achieved through bromination reactions using bromine or brominating agents.

-

Coupling Reaction: The final step involves coupling the brominated intermediate with a methoxy-substituted benzamide to yield the target compound.

Biological Activity

Research indicates that compounds similar to 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide may exhibit various biological activities, including:

-

Anticancer properties

-

Antimicrobial effects

-

Potential as enzyme inhibitors

The specific biological activity of this compound would depend on its interactions with various biological targets.

Applications

The potential applications of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)-5-methoxybenzamide include:

-

Medicinal Chemistry: As a lead compound for drug development targeting specific diseases.

-

Synthetic Organic Chemistry: Utilized in synthetic pathways for creating more complex molecules.

Comparison with Similar Compounds

The uniqueness of 2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-y)-5-methoxybenzamide lies in its specific combination of substituents, which impart distinct chemical and biological properties compared to similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | Contains chlorine instead of an isopropyl group | Different reactivity due to chlorine presence |

| N-(2-bromophenyl)-2-chlorobenzamide | Lacks methoxy group | May exhibit different biological activity |

| N-(2-bromophenyl)-5-chloronicotinamide | Contains a nicotinamide moiety | Influences pharmacological properties |

| N-(2-bromophenyl)-5-chloro-2-hydroxybenzamide | Hydroxyl group instead of methoxy | Alters solubility and reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume